2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1423031-11-1
VCID: VC2865156
InChI: InChI=1S/C11H11ClN2S.2ClH/c12-10-4-2-1-3-9(10)11-14-8(5-6-13)7-15-11;;/h1-4,7H,5-6,13H2;2*1H
SMILES: C1=CC=C(C(=C1)C2=NC(=CS2)CCN)Cl.Cl.Cl
Molecular Formula: C11H13Cl3N2S
Molecular Weight: 311.7 g/mol

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride

CAS No.: 1423031-11-1

Cat. No.: VC2865156

Molecular Formula: C11H13Cl3N2S

Molecular Weight: 311.7 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride - 1423031-11-1

Specification

CAS No. 1423031-11-1
Molecular Formula C11H13Cl3N2S
Molecular Weight 311.7 g/mol
IUPAC Name 2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride
Standard InChI InChI=1S/C11H11ClN2S.2ClH/c12-10-4-2-1-3-9(10)11-14-8(5-6-13)7-15-11;;/h1-4,7H,5-6,13H2;2*1H
Standard InChI Key OOVQLRHNOJPUHE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC(=CS2)CCN)Cl.Cl.Cl
Canonical SMILES C1=CC=C(C(=C1)C2=NC(=CS2)CCN)Cl.Cl.Cl

Introduction

Chemical Identity and Structure

Basic Information

2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride belongs to the thiazole class of heterocyclic compounds, which are known for their diverse biological activities including antimicrobial and anticancer properties. The compound features a central thiazole ring with a 2-chlorophenyl substituent at the 2-position and an ethanamine chain at the 4-position. The dihydrochloride salt formation significantly affects the compound's physicochemical properties, particularly enhancing its water solubility compared to the free base form. This structural arrangement contributes to its potential utility in various biological applications and pharmaceutical research settings.

The unique positioning of the chloro group at the ortho position (2-position) of the phenyl ring distinguishes this compound from similar derivatives with chloro substitutions at different positions of the phenyl ring. This specific substitution pattern likely influences the compound's electronic properties, steric characteristics, and ultimately its biological activity profile. The thiazole core serves as a privileged scaffold in medicinal chemistry, frequently appearing in various bioactive molecules and pharmaceutical agents.

Chemical Properties

The physicochemical properties of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride provide important insights into its behavior in biological systems and its potential applications in research settings. The following table summarizes the key chemical properties of this compound:

Table 1: Chemical Properties of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride

PropertyValueSource
CAS Number1423031-11-1
Molecular FormulaC₁₁H₁₃Cl₃N₂S
Molecular Weight311.7 g/mol
IUPAC Name2-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride
Physical StateSolid (presumed)-
SolubilityEnhanced in aqueous solutions (as dihydrochloride salt)

The molecular formula indicates the presence of three chlorine atoms in the compound - one attached to the phenyl ring and two from the dihydrochloride salt formation. This results in a relatively high molecular weight compared to the free base form. The dihydrochloride salt formation significantly alters the compound's physicochemical properties, making it more suitable for aqueous environments, which is particularly important for biological testing and pharmaceutical applications.

Structural Comparison with Related Compounds

Comparative Analysis

To better understand the structural uniqueness of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, it is helpful to compare it with structurally related thiazole derivatives. This comparison highlights the importance of specific substitution patterns and salt forms in determining chemical and biological properties.

Table 2: Comparison of Related Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesCAS Number
2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochlorideC₁₁H₁₃Cl₃N₂S311.72-Chlorophenyl at position 2 of thiazole; dihydrochloride salt1423031-11-1
2-(1,3-Thiazol-4-yl)ethan-1-amine hydrochlorideC₅H₉ClN₂S164.66No phenyl substituent; monohydrochloride salt-
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amineC₁₁H₁₁ClN₂S238.744-Chlorophenyl substituent; free base form26858-31-1

The comparison reveals significant variation in molecular weights and structural complexity among these compounds. The position of the chloro substituent on the phenyl ring (ortho vs. para) represents an important structural variation that can significantly impact biological activity through altered electronic effects and steric interactions with biological targets . Furthermore, the salt form (dihydrochloride vs. monohydrochloride vs. free base) affects solubility, stability, and bioavailability characteristics, which are crucial considerations for research and pharmaceutical applications.

Structure-Activity Relationship Considerations

The structure of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride suggests potential for biological activity based on structural elements common to bioactive thiazole derivatives. The thiazole ring serves as an important pharmacophore in numerous bioactive compounds, contributing to activities ranging from antimicrobial to anticancer effects. The 2-chlorophenyl substituent likely influences receptor binding properties and lipophilicity, while the ethanamine side chain typically provides a site for hydrogen bonding interactions with biological targets.

Synthesis and Preparation

Purification and Characterization

Following synthesis, purification of 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride would typically involve recrystallization from appropriate solvent systems, potentially followed by additional purification steps such as column chromatography if necessary. Characterization would employ standard analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, infrared spectroscopy, and elemental analysis to confirm structural identity and purity.

The dihydrochloride salt formation would be verified through techniques such as ion chromatography or titration analysis to confirm the stoichiometry of chloride ions. X-ray crystallography could potentially provide definitive structural confirmation, though no specific crystallographic data for this compound appears in the available literature.

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